molecular formula C10H12ClFN4O2 B2608062 Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride CAS No. 2567489-09-0

Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride

Cat. No. B2608062
CAS RN: 2567489-09-0
M. Wt: 274.68
InChI Key: MCYFAGDKGKAWFS-SBSPUUFOSA-N
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Description

Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the amino acid phenylalanine and is commonly referred to as MAZP. MAZP is a highly reactive compound that has been extensively studied for its ability to modify proteins and peptides.

Scientific Research Applications

Synthesis and Structural Analysis

A series of 3-(substituted thio)-2-hydroxypropionanilides and related compounds were synthesized to explore their antiandrogen activity, highlighting the importance of structural modifications for biological activity. This research demonstrates the utility of chemical synthesis in developing novel compounds with potential therapeutic applications (Tucker, Crook, & Chesterson, 1988).

Cardiovascular Pharmacology

Novel indorenate analogs, including derivatives similar to the compound of interest, were evaluated for their cardiovascular effects. This study showcases the application of chemical analogs in pharmacological research, particularly in assessing antihypertensive effects and vascular responses (Pérez-Alvarez et al., 1999).

Antimalarial Activity

Research on a series of compounds related to the quinolinyl and biphenyl groups involved synthesis and evaluation against Plasmodium berghei, demonstrating the potential of structurally diverse compounds in antimalarial therapy (Werbel et al., 1986).

Neurokinin-1 Receptor Antagonism

A study focused on a neurokinin-1 receptor antagonist with potential implications in emesis and depression treatments illustrates the broad applicability of synthesized compounds in addressing neurological conditions (Harrison et al., 2001).

Solvatochromism and Solvation Energy Relationship

The solvatochromism of azo dyes, including those synthesized from related amino acids and esters, was analyzed to understand solvent interactions, highlighting the intersection of chemical synthesis and physical chemistry (Hofmann et al., 2008).

properties

IUPAC Name

methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O2.ClH/c1-17-10(16)9(12)4-6-2-3-7(14-15-13)5-8(6)11;/h2-3,5,9H,4,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYFAGDKGKAWFS-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)N=[N+]=[N-])F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=C(C=C(C=C1)N=[N+]=[N-])F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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